Afuresertib, also known by its developmental code GSK2110183, is derived from a series of synthetic compounds designed to target the AKT signaling pathway, which is crucial for regulating cell growth, survival, and metabolism. The chemical formula for Afuresertib is with a molecular weight of approximately 427.32 g/mol . As an investigational drug, it is currently undergoing clinical trials to evaluate its efficacy and safety in treating various cancers .
The synthesis of Afuresertib involves several steps that integrate various organic chemistry techniques. The compound's synthesis can be outlined as follows:
These methods highlight the complexity and precision required in synthesizing Afuresertib, emphasizing its development as a targeted therapy.
Afuresertib's molecular structure features a complex arrangement that includes multiple functional groups contributing to its biological activity. Key structural characteristics include:
The structural insights derived from X-ray crystallography provide valuable information on how modifications can enhance efficacy against various cancer types.
Afuresertib participates in several chemical reactions that are critical for its mechanism of action:
These reactions underline Afuresertib's role as a potent inhibitor within the PI3K/AKT signaling pathway.
The primary mechanism through which Afuresertib exerts its effects involves:
This multifaceted mechanism highlights Afuresertib's potential as an effective therapeutic agent against various cancers.
Afuresertib exhibits several notable physical and chemical properties:
These properties are essential for understanding its pharmacokinetics and optimizing formulation strategies.
Afuresertib has been explored for various scientific applications, particularly in oncology:
Afuresertib (GSK2110183) is an orally bioavailable, low-nanomolar pan-AKT kinase inhibitor that functions through reversible, ATP-competitive binding. It selectively targets the serine/threonine kinase AKT, a central node in the phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade. This pathway regulates critical cellular processes including proliferation, survival, and metabolism, and its dysregulation is implicated in numerous cancers due to mutations in PIK3CA, PTEN loss, or AKT amplification [1] [4].
Afuresertib inhibits AKT activation by binding to the kinase domain, preventing phosphorylation at key residues (Thr308 and Ser473). This blockade suppresses downstream substrates like glycogen synthase kinase-3β (GSK3β) and pro-apoptotic proteins, inducing caspase-mediated apoptosis. In esophageal cancer models, afuresertib reduced phosphorylated AKT (pAKT) levels by >80%, correlating with decreased tumor volume and mass [2]. The compound also reverses chemotherapy resistance: by inhibiting taxane-induced AKT phosphorylation, it resensitizes platinum-resistant ovarian cancer cells to paclitaxel [9].
Cellular Anti-Proliferative EffectsAfuresertib exhibits potent cytotoxicity across hematologic and solid tumor models, particularly those with PI3K/AKT hyperactivation:
Table 1: Afuresertib Anti-Proliferative Activity in Preclinical Models
Cell Line/Model | Genetic Alteration | IC₅₀ (μM) | Downstream Effect |
---|---|---|---|
T-cell acute lymphoblastic leukemia (A3) | Not specified | <1.0 | Caspase-3/7 activation, sub-G₁ accumulation |
MCF-7 breast cancer | PIK3CA E545K mutation | 2.25 | pGSK3β inhibition >48 hours |
Esophageal cancer (Eca109) | Not specified | 5.0–10.0 | Bax/Bcl-2 ratio increase, caspase-3 cleavage |
Multiple myeloma xenografts | PTEN loss | N/A | Tumor growth delay (single-agent activity) |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0